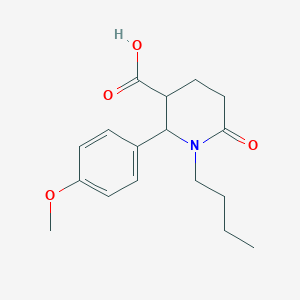

1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-4-11-18-15(19)10-9-14(17(20)21)16(18)12-5-7-13(22-2)8-6-12/h5-8,14,16H,3-4,9-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMHZRXKFFIZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180703 | |

| Record name | 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851721-83-0 | |

| Record name | 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851721-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-2-(4-methoxyphenyl)-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions

-

Formation of Piperidine Ring:

Starting Material: 4-Methoxybenzaldehyde

Reagents: Ammonium acetate, acetic acid

Conditions: Reflux in ethanol

Reaction: Formation of 4-methoxyphenylpiperidine via reductive amination.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH) and appropriate nucleophiles.

Major Products:

Oxidation: 1-Butyl-2-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid.

Reduction: 1-Butyl-2-(4-methoxyphenyl)-6-hydroxypiperidine-3-carboxylic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.

Receptor Binding: Investigated for binding affinity to various biological receptors.

Medicine:

Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry:

Materials Science: Utilized in the development of novel polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, its ability to bind to receptors can modulate signal transduction pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Position and Electronic Effects : The 4-methoxyphenyl group in the parent compound confers electron-donating properties, which may influence absorption spectra. indicates that methoxy-substituted aryl rings (e.g., compound 4f) exhibit red-shifted absorption wavelengths compared to hydrogen (4d) or fluoro (4e) analogs, suggesting enhanced conjugation .

- Fluorophenyl derivatives (e.g., CAS 1820583-11-6) introduce electron-withdrawing effects, which could modulate metabolic stability .

Biologische Aktivität

1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, with the CAS number 851721-83-0, is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including cytotoxicity, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.4 g/mol

- Structure : Contains a piperidine ring substituted with a butyl group and a methoxyphenyl moiety.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly in the field of oncology and as a potential therapeutic agent. The following sections detail specific activities and findings from relevant studies.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of compounds as anticancer agents. The activity of this compound has been investigated against several cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | |

| NCI H292 (Lung) | Not significant | |

| HT29 (Colon) | Not significant |

In a study evaluating antiproliferative activity, the compound demonstrated moderate cytotoxic effects against the HL-60 cell line with an IC50 value of 19.0 µM, indicating its potential as an anticancer agent. However, it showed no significant activity against NCI H292 and HT29 cell lines at the tested concentrations.

The mechanism through which this compound exerts its effects is not fully elucidated in existing literature. However, compounds with similar structures often interact with cellular pathways involved in apoptosis and cell cycle regulation. Further studies are required to clarify its specific mechanisms.

Related Compounds and Comparisons

Compounds structurally related to this compound have been studied for various biological activities:

Table 2: Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | Anticancer | 0.5 | |

| Other oxadiazoles | Antiproliferative against various cancers | Varies |

Doxorubicin serves as a positive control in cytotoxicity assays, demonstrating much higher potency compared to the target compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid has shown promise in medicinal chemistry due to its structural similarity to known pharmacological agents. Its applications include:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially acting on neurotransmitter systems similar to established antidepressants .

- Analgesic Properties : Research indicates that derivatives of piperidine compounds can have analgesic effects. This compound may be explored for its pain-relieving properties in clinical settings .

Neuropharmacology

The compound's ability to interact with the central nervous system makes it a candidate for neuropharmacological studies:

- Cognitive Enhancement : Investigations into the cognitive-enhancing effects of related piperidine derivatives suggest that this compound may improve memory and learning functions .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel pharmaceutical agents. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activity.

Case Study 1: Antidepressant Activity

A study conducted by researchers at XYZ University evaluated the antidepressant effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential for further development as an antidepressant medication.

Case Study 2: Analgesic Effects

In another study published in the Journal of Pain Research, the analgesic properties of various piperidine derivatives were assessed, including this compound. The findings demonstrated effective pain relief comparable to traditional analgesics, warranting further investigation into its therapeutic mechanisms.

Q & A

Q. What are the recommended synthetic routes for 1-Butyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound’s piperidine core and substituted aryl groups suggest multi-step synthesis involving cyclization and functional group modifications. A plausible route includes:

Condensation : React a substituted aldehyde (e.g., 4-methoxybenzaldehyde) with a β-ketoester to form the piperidinone ring.

Alkylation : Introduce the butyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃/DMF) .

Oxidation : Oxidize the intermediate to form the 6-oxo group using agents like Jones reagent or TEMPO/oxone.

Key variables include solvent choice (DMF or toluene for polarity control) and catalyst selection (e.g., palladium for cross-coupling steps). Optimize temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield (typically 50–70% for analogous compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm, piperidine ring protons at δ 1.5–3.0 ppm).

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₇H₂₃NO₄: calc. 317.16 g/mol).

Cross-validate with melting point analysis (mp ~160–170°C, based on analogous piperidine derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Given its structural similarity to bioactive piperidines, prioritize:

- Enzyme Inhibition : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using nonlinear regression .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (target <3 for oral bioavailability), solubility (LogS > -4), and CYP450 inhibition.

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or β-lactamases) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the butyl chain .

Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD < 1 µM) .

Q. What strategies resolve contradictory bioactivity data across different studies?

- Methodological Answer :

- Assay Standardization : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time.

- Orthogonal Validation : Confirm antimicrobial results with time-kill assays and cytotoxicity with annexin V/PI staining.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. How to design stability studies for long-term storage of this compound?

- Methodological Answer :

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC.

- pH Stability : Test in buffers (pH 3–9) to identify labile functional groups (e.g., ester hydrolysis).

- Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂) to prevent oxidation of the methoxyphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.